molecular formula C25H23N7O4 B12381885 methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate

methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate

Cat. No.: B12381885
M. Wt: 485.5 g/mol
InChI Key: ASPUHGRKEUIGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UKTT15 is a chemical compound known for its role as an allosteric inhibitor of poly (ADP-ribose) polymerase 1 (PARP1).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UKTT15 involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The detailed synthetic route includes:

    Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as nitration, reduction, and cyclization.

    Final Assembly: The intermediates are then subjected to conditions that facilitate the formation of the final UKTT15 structure. .

Industrial Production Methods: Industrial production of UKTT15 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: UKTT15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of UKTT15 .

Scientific Research Applications

UKTT15 has a wide range of scientific research applications, including:

Mechanism of Action

UKTT15 exerts its effects by binding to the allosteric site of PARP1, thereby inhibiting its activity. This inhibition prevents PARP1 from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets involved include the catalytic domain of PARP1 and the pathways associated with DNA damage response .

Comparison with Similar Compounds

UKTT15 is unique compared to other PARP1 inhibitors due to its allosteric mode of action. Similar compounds include:

UKTT15 stands out due to its ability to trap PARP1 at DNA breaks, making it more potent against certain cancer cells .

Properties

Molecular Formula

C25H23N7O4

Molecular Weight

485.5 g/mol

IUPAC Name

methyl 2-[4-[4-(4-carbamoyl-1H-benzimidazol-2-yl)benzoyl]piperazin-1-yl]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H23N7O4/c1-36-24(35)17-13-27-25(28-14-17)32-11-9-31(10-12-32)23(34)16-7-5-15(6-8-16)22-29-19-4-2-3-18(21(26)33)20(19)30-22/h2-8,13-14H,9-12H2,1H3,(H2,26,33)(H,29,30)

InChI Key

ASPUHGRKEUIGTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5N4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.